molecular formula C12H11N3O8 B1394366 [5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1216647-67-4

[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Cat. No. B1394366
M. Wt: 325.23 g/mol
InChI Key: VMAZEJRPISAKIP-UHFFFAOYSA-N
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Description

“[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid” is a chemical compound . It is also known as 4,5-Dimethoxy-2-nitrophenylacetic acid . It is used as a laboratory chemical .


Molecular Structure Analysis

The molecular formula of this compound is C12H11N3O8 . The InChI code is 1S/C10H10N2O4/c1-15-9-5-7 (3-4-11)8 (12 (13)14)6-10 (9)16-2/h5-6H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

The melting point of 4,5-Dimethoxy-2-nitrophenylacetic acid is 206-208°C . The predicted boiling point is 433.4±40.0 °C .

Scientific Research Applications

  • Synthesis and Structural Analysis : Tien et al. (2018) described the synthesis of 1,3,4-oxadiazoline derivatives starting from methyl salicylate, focusing on their structure and in vitro cytotoxicity testing. These compounds demonstrated potential inhibiting abilities on human cancer cell lines KB and Hep-G2, indicating their potential in cancer research (Tien et al., 2018).

  • Antibacterial Potential : Aziz‐ur‐Rehman et al. (2013) synthesized S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol from 3-nitrobenzoic acid and found that these compounds exhibited significant antibacterial activity against several gram-negative and gram-positive bacteria (Aziz‐ur‐Rehman et al., 2013).

  • Antidiabetic Screening : Lalpara et al. (2021) synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for in vitro antidiabetic activity using the α-amylase inhibition assay. This indicates their potential application in diabetes treatment (Lalpara et al., 2021).

  • Antimicrobial Activities : Salama (2020) investigated 1,3,4-oxadiazole derivatives for their antibacterial activity against Salmonella typhi, revealing potential applications in combating bacterial infections (Salama, 2020).

  • COX-2 Inhibitors with Anti-inflammatory Activity : Bansal et al. (2014) designed and synthesized 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors. These compounds showed potent anti-inflammatory activity and could be potential drug candidates for treating inflammation-related disorders (Bansal et al., 2014).

  • Corrosion Inhibition : Lagrenée et al. (2001) studied the influence of substituted oxadiazoles on the corrosion of mild steel in hydrochloric acid. They found that certain oxadiazoles inhibited corrosion, suggesting their use in corrosion prevention technologies (Lagrenée et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[5-(4,5-dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O8/c1-21-8-3-6(7(15(19)20)4-9(8)22-2)11-13-14(5-10(16)17)12(18)23-11/h3-4H,5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAZEJRPISAKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NN(C(=O)O2)CC(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 2
[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 3
[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 4
[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 5
[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[5-(4,5-Dimethoxy-2-nitrophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

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